N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-23-12-15(19(22-23)26-2)18(25)20-11-13-10-16(17-8-5-9-27-17)24(21-13)14-6-3-4-7-14/h5,8-10,12,14H,3-4,6-7,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQGKINDTBZZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole ring, a cyclopentyl group, and a methoxy-substituted carboxamide moiety, suggests various biological activities. This article explores the biological activity of this compound based on available research findings.
Structural Overview
The compound can be represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O2S |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 1421469-51-3 |
The structural features include a thiophene ring and a methoxy group, which contribute to its biological interactions and pharmacological properties.
1. Anticancer Properties
Research has shown that pyrazole derivatives exhibit promising anticancer activities. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating significant antiproliferative activity. The mechanism often involves the modulation of caspase pathways, which are crucial for apoptosis in cancer cells .
2. Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to interact with inflammatory pathways. The presence of the pyrazole ring may influence the modulation of specific enzymes or receptors involved in inflammation, providing therapeutic benefits in conditions characterized by excessive inflammatory responses.
3. Neuropharmacological Potential
The compound's ability to act as a positive allosteric modulator of mGluR5 (metabotropic glutamate receptor 5) suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and anxiety disorders. Its structural characteristics may enhance its efficacy in modulating neurotransmitter systems, thereby influencing mood and cognitive functions.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Cytotoxicity Assessment : A study evaluated various pyrazole analogs for their cytotoxic effects on cancer cell lines, revealing that certain modifications significantly enhance their activity against MCF-7 cells with IC50 values as low as 39.70 µM .
- Enzyme Inhibition : Another research highlighted the inhibition of metabolic enzymes relevant to neurodegenerative diseases by pyrazole derivatives, showcasing their potential in addressing conditions like Alzheimer's disease through selective inhibition patterns .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-N'-(pyrazol-3-yloxy)-urea | C17H18ClN3O2 | Anticancer activity |
| N-(5-methylpyrazol-3-yloxy)-N'-(4-methoxyphenyl)urea | C20H22FN3O2S | Inhibition of inflammatory pathways |
| N-(1-cyclopentyl)-N'-(pyrazol-3-yloxy)carboxamide | C21H22FN3O2S | Positive allosteric modulation of mGluR5 |
Scientific Research Applications
This compound has shown promising biological activity, particularly in the modulation of enzyme activity. Its mechanism may involve:
- Kinase Inhibition : N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is believed to interact with specific kinases, which are critical in signal transduction pathways governing cell growth and apoptosis. This interaction suggests potential applications in cancer therapy, where dysregulation of these pathways is common.
- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures can modulate inflammation pathways. This compound may inhibit enzymes or receptors involved in inflammatory responses, making it a candidate for treating inflammatory conditions.
Therapeutic Applications
The therapeutic implications of this compound are extensive:
Cancer Treatment
The compound's ability to inhibit specific kinases positions it as a potential therapeutic agent in oncology. Research indicates that similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate cancers .
Pain Management
Given its anti-inflammatory properties, this compound may also be useful in pain management strategies, particularly for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities:
Synthesis Techniques
The synthesis typically involves multi-step chemical reactions that incorporate various functional groups to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds structurally related to N-(cyclopentyl...) exhibit significant cytotoxicity against several cancer lines, suggesting their potential as lead compounds for drug development .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group in Compound X participates in hydrolysis and condensation reactions.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (6N), reflux, 12h | Pyrazole-4-carboxylic acid + Amine derivative | Complete cleavage occurs under strong acidic conditions due to protonation of the amide oxygen, increasing electrophilicity. |
| Base-Catalyzed Hydrolysis | NaOH (10%), 80°C, 8h | Pyrazole-4-carboxylate salt + Amine | Alkaline conditions favor nucleophilic attack by hydroxide ions at the carbonyl carbon. |
| Condensation with Amines | DMF, EDC/HOBt, RT, 24h | Modified carboxamides | Coupling reagents facilitate amide bond formation with primary/secondary amines, retaining stereochemistry. |
Pyrazole Ring Modifications
The 1H-pyrazole core undergoes electrophilic substitution and ring-opening reactions.
Electrophilic Substitution
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Nitration :
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Halogenation :
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Conditions : NBS (N-bromosuccinimide), CCl₄, 60°C.
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Outcome : Bromination at C-5 of the thiophene ring rather than the pyrazole, attributed to thiophene’s higher electron density.
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Ring-Opening Reactions
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Base-Induced Deprotonation :
Thiophene Reactivity
The thiophen-2-yl group undergoes electrophilic substitution and cross-coupling reactions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Sulfonation | H₂SO₄/SO₃, 50°C, 6h | Thiophene-2-sulfonic acid derivative |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives (e.g., biphenyl-thiophene hybrids) |
Methoxy Group Transformations
The 3-methoxy substituent on the pyrazole ring is susceptible to demethylation and nucleophilic displacement.
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Demethylation :
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Nucleophilic Displacement :
Cyclopentyl Group Reactivity
The cyclopentyl moiety participates in oxidation and ring-expansion reactions.
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Oxidation :
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Conditions : KMnO₄, H₂O/acetone, 0°C.
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Outcome : Cyclopentane → cyclopentanone via radical-mediated C–H bond activation.
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Heterocyclic Cross-Coupling
Compound X serves as a substrate in palladium-catalyzed cross-coupling reactions:
| Reaction | Catalytic System | Products |
|---|---|---|
| Heck Reaction | Pd(OAc)₂, PPh₃, K₂CO₃ | Alkenyl-pyrazole conjugates |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated derivatives |
Reductive Transformations
-
Catalytic Hydrogenation :
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Conditions : H₂ (1 atm), Pd/C, EtOH.
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Outcome : Selective reduction of the thiophene ring to tetrahydrothiophene while preserving pyrazole rings.
-
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
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E/Z Isomerization : At the carboxamide C–N bond.
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Radical Formation : Thiophene ring generates thiyl radicals, leading to dimerization.
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound is compared below with two analogs: acrizanib (a VEGFR-2 inhibitor) and 3,5-diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (hereafter referred to as Compound 18a).
Research Findings and Mechanistic Insights
- Structural Analysis : The target compound’s crystallographic data, if resolved via SHELX (), would clarify binding interactions. Its cyclopentyl group may enhance target selectivity by occupying hydrophobic pockets, contrasting with acrizanib’s trifluoromethyl group, which balances potency and stability.
- Synthesis : The synthesis of pyrazole-thiophene derivatives, as in Compound 18a (), involves cyanide-mediated coupling, suggesting analogous routes for the target compound.
- Therapeutic Potential: While acrizanib’s success in ocular delivery highlights the feasibility of topical kinase inhibitors (), the target compound’s cyclopentyl group may limit bioavailability unless formulated as a prodrug.
Q & A
Q. What are the common synthetic routes for synthesizing this compound and structurally related pyrazole derivatives?
The synthesis of pyrazole-based compounds typically involves multi-step protocols, starting with the formation of the pyrazole core followed by functionalization. For example:
- Step 1 : Condensation of cyclopentylamine with thiophene-containing precursors to form the 1,5-diarylpyrazole core .
- Step 2 : Methylation and methoxy group introduction via nucleophilic substitution or alkylation reactions .
- Step 3 : Carboxamide linkage formation using coupling agents (e.g., EDCI/HOBt) to attach the 3-methoxy-1-methyl-pyrazole moiety .
Key intermediates are characterized by /-NMR and LC-MS to confirm regioselectivity .
Q. How is the structural characterization of this compound performed in academic research?
Structural elucidation relies on:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., monoclinic crystal system with β = 91.559°, space group P21/c) .
- Spectroscopy : -NMR detects proton environments (e.g., cyclopentyl CH at δ 1.5–2.0 ppm; thiophene protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 380.84 for CHClNOS analogs) .
Q. What biological activity screening methods are applicable for this compound?
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts .
- Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacterial strains .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under scale-up conditions?
- Process control : Adjust reaction stoichiometry (e.g., 1.2–1.5 equivalents of carboxamide coupling agents) to minimize side products .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalysis : Employ Pd-mediated cross-coupling for thiophene functionalization, improving regioselectivity .
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures .
Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?
- Validation strategies :
- Re-docking : Verify binding poses using multiple software (e.g., AutoDock Vina vs. Schrödinger) to assess reproducibility .
- Mutagenesis studies : Modify key residues in the target protein (e.g., kinase ATP-binding pocket) to validate docking interactions .
- SPR analysis : Measure binding kinetics (k/k) to confirm computational affinity rankings .
- Data reconciliation : Cross-reference crystallographic data (e.g., ligand-protein co-crystal structures) with docking results .
Q. What methodologies address stability challenges in storage or biological assays?
- Degradation profiling : Accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify hydrolytic or oxidative degradation pathways .
- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Metabolic stability : Microsomal incubation (human/rat liver microsomes) to assess CYP450-mediated breakdown .
Q. How to design analogs to improve pharmacokinetic properties while retaining activity?
- Bioisosteric replacement : Substitute the thiophene ring with furan or pyridine to enhance metabolic stability .
- LogP optimization : Introduce hydrophilic groups (e.g., -OH or -NH) on the cyclopentyl moiety to reduce hydrophobicity .
- Prodrug strategies : Mask the carboxamide as an ester to improve oral bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
